4-Ethyl-3-fluorophenylboronic acid (CAS 1318760-09-6): A Strategic Organoboron Building Block in Modern Medicinal Chemistry
4-Ethyl-3-fluorophenylboronic acid (CAS 1318760-09-6): A Strategic Organoboron Building Block in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the precise spatial and electronic tuning of small-molecule drug candidates is paramount. 4-Ethyl-3-fluorophenylboronic acid (CAS 1318760-09-6) has emerged as a highly strategic organoboron reagent for late-stage functionalization and lead optimization. By combining the metabolic stability and inductive electron-withdrawing properties of a fluorine atom with the lipophilic, steric bulk of an ethyl group, this building block allows medicinal chemists to systematically probe Structure-Activity Relationships (SAR).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will deconstruct the physicochemical rationale behind this molecule, detail a self-validating protocol for its use in Suzuki-Miyaura cross-coupling, and explore the mechanistic causality of its reactivity—specifically addressing the ubiquitous challenge of protodeboronation.
Physicochemical Profiling & Structural Rationale
To effectively deploy 4-Ethyl-3-fluorophenylboronic acid in synthetic workflows, one must understand how its substituents dictate its macroscopic properties and microscopic reactivity[1].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | (4-Ethyl-3-fluorophenyl)boronic acid |
| CAS Registry Number | 1318760-09-6 |
| Molecular Formula | C 8 H 10 BFO 2 |
| Molecular Weight | 167.97 g/mol |
| Typical Purity | ≥ 97% (HPLC/NMR) |
| Appearance | White to off-white solid powder |
| Storage Conditions | 2–8 °C, stored under inert atmosphere (Argon/Nitrogen)[2] |
Mechanistic Causality of the Substitution Pattern
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The Boronic Acid Moiety [-B(OH) 2 ]: Serves as the reactive handle for palladium-catalyzed transmetalation. It is relatively non-toxic and environmentally benign compared to organostannanes (Stille coupling) or organozinc reagents (Negishi coupling).
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The 3-Fluoro Substituent: Fluorine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the aromatic ring, which in turn increases the Lewis acidity of the boron atom. This heightened Lewis acidity accelerates the coordination of hydroxide or alkoxide ions, facilitating the rapid formation of the reactive tetrahedral boronate complex[3]. Furthermore, in the final drug candidate, this fluorine atom blocks Cytochrome P450-mediated oxidation at the 3-position, enhancing the molecule's metabolic half-life.
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The 4-Ethyl Substituent: The ethyl group increases the overall lipophilicity ( logP ) of the scaffold. In target-based drug design, this flexible alkyl chain is often utilized to displace high-energy water molecules from hydrophobic binding pockets within the target protein, driving binding affinity through the hydrophobic effect.
Catalytic Workflows: Suzuki-Miyaura Cross-Coupling
The primary application of 4-Ethyl-3-fluorophenylboronic acid is the construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction[4]. The protocol below is designed as a self-validating system, ensuring that each experimental choice is grounded in mechanistic causality.
Standardized Cross-Coupling Protocol
Objective: Coupling of 4-Ethyl-3-fluorophenylboronic acid with an aryl bromide (Ar-Br) to yield a functionalized biaryl compound.
Reagents:
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4-Ethyl-3-fluorophenylboronic acid (1.2–1.5 equiv)
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Aryl bromide (1.0 equiv)
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Catalyst: Pd(dppf)Cl 2 (0.05 equiv, 5 mol%)
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Base: K 2 CO 3 (2.0 equiv)
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Solvent: 1,4-Dioxane / H 2 O (4:1 v/v)
Step-by-Step Methodology:
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Reaction Setup & Strict Degassing:
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Action: Charge an oven-dried Schlenk flask with the aryl bromide, boronic acid, Pd(dppf)Cl 2 , and K 2 CO 3 . Add the Dioxane/H 2 O solvent mixture. Purge the system with Argon via three rigorous freeze-pump-thaw cycles.
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Causality (Why?): Dissolved oxygen is highly detrimental. It rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Additionally, oxygen promotes the homocoupling of the boronic acid (yielding a symmetric biphenyl byproduct), which needlessly consumes the valuable 4-ethyl-3-fluorophenylboronic acid reagent.
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Thermal Activation & Boronate Formation:
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Action: Heat the reaction mixture to 80–90 °C under a positive pressure of Argon for 4–12 hours.
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Causality (Why?): Elevated temperatures provide the activation energy required for the oxidative addition of the aryl bromide to the Pd(0) center. Simultaneously, the aqueous base converts the neutral, trigonal planar boronic acid into the electron-rich tetrahedral boronate anion[Ar-B(OH) 3 ] − . This conversion is strictly mandatory; the neutral boronic acid is insufficiently nucleophilic to undergo transmetalation[4].
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Monitoring & Mitigating Protodeboronation:
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Action: Monitor the reaction via LC-MS. If the chromatogram indicates the rapid formation of 4-ethyl-1-fluorobenzene (the protodeboronation byproduct), immediately reduce the temperature to 70 °C or switch to a weaker, anhydrous base system (e.g., K 3 PO 4 in anhydrous solvent with fluoride additives).
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Causality (Why?): The 3-fluoro substituent increases the Lewis acidity of the boron atom. While this accelerates beneficial boronate formation, it also makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) via a base-catalyzed pre-equilibrium followed by rate-limiting protonolysis[3].
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Quench and Purification:
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Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
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Causality (Why?): The aqueous brine wash removes inorganic salts, residual base, and boric acid byproducts while minimizing emulsion formation during the liquid-liquid extraction phase.
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Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, specifically highlighting the critical boronate formation step and the competing protodeboronation degradation pathway associated with this specific fluorinated boronic acid.
Figure 1: Suzuki-Miyaura catalytic cycle and protodeboronation pathway for CAS 1318760-09-6.
Handling, Stability, and Storage Considerations
Organoboronic acids, including 4-Ethyl-3-fluorophenylboronic acid, exhibit unique thermodynamic behaviors during storage.
Boroxine Formation: Upon exposure to ambient air or prolonged storage, boronic acids naturally dehydrate to form cyclic trimeric anhydrides known as boroxines . This dehydration does not degrade the chemical integrity of the aryl ring, nor does it negatively impact aqueous Suzuki-Miyaura couplings (as the boroxine rapidly re-hydrolyzes in situ when exposed to water and base). However, it significantly alters the apparent molecular weight of the bulk powder. To ensure accurate stoichiometric calculations, researchers should store the compound at 2–8 °C under a strict inert atmosphere (Argon) to prevent moisture fluctuation and dehydration[2].
References
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Title: (4-Ethyl-3-fluorophenyl)boronic acid | 1318760-09-6 Source: Sigma-Aldrich URL: [Link]
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Title: Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
Sources
- 1. (4-Ethyl-3-fluorophenyl)boronic acid | 1318760-09-6 [sigmaaldrich.cn]
- 2. 1318760-09-6|(4-Ethyl-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
